molecular formula C10H15O3- B1200562 (3S)-3-Isopropenyl-6-oxoheptanoate

(3S)-3-Isopropenyl-6-oxoheptanoate

Cat. No.: B1200562
M. Wt: 183.22 g/mol
InChI Key: NJOIWWRMLFSDTM-VIFPVBQESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Isopropenyl-6-oxoheptanoate is a chiral carboxylic acid derivative with the molecular formula C10H15O3 and a molecular weight of 183.23 g/mol . This compound is characterized by a defined stereocenter at the 3-position, confirmed by its (3S) designation and InChI identifier . Its structure features two key functional groups—a ketone and a carboxylate—along with an isopropenyl group, making it a versatile and valuable intermediate for complex organic synthesis . The specific stereochemistry of this compound is of particular interest for research in asymmetric synthesis, where it can serve as a chiral building block for the construction of natural products or biologically active molecules. Its structure suggests potential utility in exploring metabolic pathways of keto acids or in the development of novel polymers and materials. The molecular formula is listed as C10H15O3[O-], indicating its anionic form under standard conditions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15O3-

Molecular Weight

183.22 g/mol

IUPAC Name

(3S)-6-oxo-3-prop-1-en-2-ylheptanoate

InChI

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/p-1/t9-/m0/s1

InChI Key

NJOIWWRMLFSDTM-VIFPVBQESA-M

SMILES

CC(=C)C(CCC(=O)C)CC(=O)[O-]

Isomeric SMILES

CC(=C)[C@@H](CCC(=O)C)CC(=O)[O-]

Canonical SMILES

CC(=C)C(CCC(=O)C)CC(=O)[O-]

Origin of Product

United States

Chemical Synthesis Methodologies for 3s 3 Isopropenyl 6 Oxoheptanoate and Its Analogs

Strategies for Stereoselective Synthesis

Stereoselective strategies are paramount in producing enantiomerically pure (3S)-3-isopropenyl-6-oxoheptanoate. These methods leverage chiral catalysts, starting materials, or enzymes to direct the formation of the desired stereoisomer.

Asymmetric Synthesis Approaches

Asymmetric synthesis introduces the chiral center during the reaction sequence using a chiral auxiliary or catalyst. A notable approach involves the asymmetric conjugate addition of an isopropenyl group to an α,β-unsaturated ester system.

One documented strategy focuses on the synthesis of a closely related precursor, (R)-3-isopropenyl-6-heptenoic acid. This method employs an asymmetric 1,4-addition of isopropenylmagnesium bromide to an α,β-unsaturated amide derived from L-ephedrine as a chiral auxiliary. The subsequent hydrolysis of the amide yields the chiral acid with a high enantiomeric excess. This acid can then be converted to the target compound, this compound, through esterification followed by selective oxidation of a terminal alcohol precursor.

Table 1: Key Steps in Asymmetric Synthesis of a this compound Precursor

StepReactionReagentsKey Feature
1Asymmetric Conjugate AdditionIsopropenylmagnesium bromide, L-ephedrine derived amideCreation of the (S)-stereocenter at C3.
2HydrolysisAcid or BaseRemoval of the chiral auxiliary.
3EsterificationAlcohol, Acid catalystFormation of the heptanoate (B1214049) ester.
4OxidationOxidizing agentConversion of a precursor alcohol to the C6-keto group.

This approach highlights the power of chiral auxiliaries in establishing the desired stereochemistry early in the synthetic sequence.

Chiral Pool Methodologies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Terpenes are particularly valuable in this regard for the synthesis of this compound and its analogs.

Commonly used chiral starting materials include (R)-(+)-limonene and (S)-(+)-carvone. nih.gov These molecules already possess a chiral center and a carbon skeleton that can be chemically modified to yield the target compound.

Table 2: Chiral Pool Starting Materials and Key Transformations

Starting MaterialKey Transformation(s)Advantage
(R)-(+)-LimoneneOzonolysis or other oxidative cleavageReadily available and inexpensive chiral terpene. nih.gov
(S)-(+)-CarvoneOxidative cleavage, functional group interconversionsProvides a C10 framework with the desired isopropenyl group. nih.gov
(+)-CamphorBaeyer-Villiger oxidation, ring-openingProvides a different chiral scaffold for elaboration.

The choice of chiral pool starting material often depends on the desired final structure and the efficiency of the subsequent chemical transformations.

Chemoenzymatic Approaches for Chiral Induction

Chemoenzymatic methods combine the selectivity of biological catalysts with the efficiency of chemical reactions to achieve high enantiopurity. Enzymes such as lipases and ketoreductases are instrumental in these strategies.

Enzymes can be used for highly specific transformations within a synthetic route. For the synthesis of this compound, an alcohol dehydrogenase can catalyze the oxidation of the precursor, (3S)-6-hydroxy-3-isopropenyl-heptanoate, to the target ketone. This reaction is part of the natural limonene (B3431351) and pinene degradation pathway in certain organisms.

Lipases are also widely employed for the kinetic resolution of racemic alcohols or esters. mdpi.com In a typical kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, a racemic mixture of 3-isopropenyl-6-hydroxyheptanoate could be resolved using a lipase (B570770) like Candida antarctica lipase B (CALB) to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.

Biocatalytic reductions and oxidations are powerful tools for establishing chiral centers. Ketoreductases (KREDs) are a class of enzymes that can reduce a prochiral ketone to a chiral secondary alcohol with high stereoselectivity. google.com In a synthetic route towards this compound, a precursor β-keto ester could be reduced using a specific KRED to establish the (S)-hydroxyl group, which could then be carried through the synthesis.

Conversely, alcohol dehydrogenases (ADHs) can be used for the stereoselective oxidation of a racemic alcohol, a process known as deracemization when coupled with a racemization catalyst. These biocatalytic methods offer mild reaction conditions and exceptional selectivity, making them attractive for industrial applications.

Table 3: Examples of Chemoenzymatic Approaches

Enzymatic StrategyEnzyme ClassTransformationApplication to Target Synthesis
OxidationAlcohol Dehydrogenase (ADH)(3S)-6-Hydroxy-3-isopropenyl-heptanoate → this compoundFinal step in the synthesis.
Kinetic ResolutionLipaseRacemic alcohol + Acyl donor → (R)-Ester + (S)-AlcoholSeparation of enantiomers of a hydroxyl precursor. mdpi.com
Asymmetric ReductionKetoreductase (KRED)Prochiral β-keto ester → Chiral β-hydroxy esterCreation of a key chiral intermediate. google.com

Total Chemical Synthesis from Achiral or Prochiral Precursors

Total chemical synthesis from simple, achiral starting materials provides a versatile route that is not dependent on the availability of specific chiral pool molecules. A key strategy in this approach is the Johnson-Claisen rearrangement.

A reported synthesis begins with a Wittig reaction between 4-pentenyltriphenylphosphonium halide and a 2-propanone derivative with a protected hydroxyl group. google.com Following deprotection, the resulting 2-methyl-2,6-heptadienol is subjected to a Johnson-Claisen rearrangement with an orthoacetate. This rearrangement stereoselectively forms the C-C bond and sets the isopropenyl and ester functionalities, leading to a 3-isopropenyl-6-heptenoate ester. google.com This intermediate can then be converted to this compound through functional group manipulations, including oxidation of the terminal alkene. While this route originates from achiral precursors, the introduction of the chiral center would require an asymmetric variant of one of the key steps or a subsequent resolution step.

Formation of the Heptanoate Carbon Skeleton

A key challenge in the synthesis of this compound is the construction of the seven-carbon heptanoate chain. One effective method for achieving this is through a nih.govnih.gov-sigmatropic rearrangement, specifically the Johnson-Claisen rearrangement. wikipedia.orggoogle.com This reaction utilizes an allylic alcohol and an orthoester to form a γ,δ-unsaturated ester, effectively adding two carbon atoms to the allylic alcohol chain and establishing the heptanoate skeleton in a single step.

In a potential synthetic route to a precursor of the target molecule, a suitably substituted allylic alcohol, 2-methyl-2,6-heptadienol, can be reacted with an orthoacetate, such as triethyl orthoacetate, in the presence of a mild acid catalyst. google.com This rearrangement proceeds through a cyclic transition state to furnish a 3-isopropenyl-6-heptenoate ester. google.com The formation of the carbon-carbon bond and the ester group occurs concertedly, offering an efficient method for assembling the basic carbon framework.

Alternative approaches to the heptanoate skeleton could involve multi-step sequences, such as alkylation of a pre-formed ester enolate or a Michael addition to an appropriate α,β-unsaturated ester. However, the Johnson-Claisen rearrangement offers a more convergent and often highly stereoselective approach to this class of compounds.

Introduction and Stereocontrol of the Isopropenyl Moiety

The introduction of the isopropenyl group with the desired (S) configuration at the C3 position is a critical aspect of the synthesis. In the context of the Johnson-Claisen rearrangement, the stereochemistry of the newly formed chiral center is directly influenced by the geometry of the double bond in the allylic alcohol precursor and the conformation of the chair-like transition state. wikipedia.org

To achieve high enantioselectivity, a chiral auxiliary can be employed. wikipedia.org For instance, the allylic alcohol can be esterified with a chiral carboxylic acid or a chiral auxiliary can be attached to the orthoester. The steric influence of the chiral auxiliary directs the rearrangement to proceed through a favored transition state, leading to the preferential formation of one enantiomer. Camphorsultam is an example of a chiral auxiliary that has been successfully used to induce asymmetry in Claisen rearrangements. wikipedia.org

Another strategy for stereocontrol is the use of a chiral catalyst, such as a chiral Lewis acid, to promote the rearrangement. rsc.org The chiral catalyst coordinates to the reactants, creating a chiral environment that favors the formation of one enantiomer over the other.

Alternatively, an asymmetric conjugate addition of an isopropenyl nucleophile to an appropriate α,β-unsaturated ester could also establish the chiral center at the C3 position. rsc.org This approach would necessitate a chiral catalyst, for instance, a chiral organocatalyst or a metal complex with a chiral ligand, to control the facial selectivity of the addition.

Ketone and Ester Functional Group Manipulations

The final steps in the synthesis of this compound involve the manipulation of the functional groups at the C1 and C6 positions. The ester group is typically introduced early in the synthesis, for example, through the Johnson-Claisen rearrangement which directly yields an ester. wikipedia.orggoogle.com

The ketone at the C6 position can be installed through the oxidation of a secondary alcohol precursor. A plausible synthetic intermediate would be (3S)-6-hydroxy-3-isopropenylheptanoate. The oxidation of this secondary alcohol to the corresponding ketone can be achieved using a variety of standard oxidizing agents. chemguide.co.ukbyjus.comlibretexts.org Care must be taken to choose a reagent that is selective for the oxidation of a secondary alcohol and does not react with the ester or the isopropenyl group. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed for such transformations. libretexts.org

An alternative strategy for the formation of the β-keto ester moiety could involve the direct acylation of a suitable ester enolate. However, this approach can be complicated by issues of regioselectivity and self-condensation. The synthesis of β-keto esters can also be achieved through the reaction of a carboxylic acid derivative with the enolate of an ester. researchgate.net

Comparison of Synthetic Efficiencies and Stereocontrol Mechanisms

Synthetic StrategyKey StepsStereocontrol MethodPotential AdvantagesPotential Disadvantages
Johnson-Claisen Rearrangement Johnson-Claisen rearrangement, OxidationChiral auxiliary or Chiral catalystConvergent, establishes C-C bond and ester simultaneously.May require high temperatures, stereocontrol can be challenging.
Asymmetric Conjugate Addition Asymmetric Michael addition of an isopropenyl nucleophileChiral catalyst (organocatalyst or metal complex)Direct formation of the chiral center.Requires a suitable isopropenyl nucleophile and α,β-unsaturated ester precursor.

The Johnson-Claisen rearrangement approach offers a convergent route to the heptanoate skeleton. wikipedia.orggoogle.com Its efficiency is largely dependent on the yield of the rearrangement and the subsequent oxidation step. The stereocontrol relies on the effective transfer of chirality from a chiral auxiliary or the influence of a chiral catalyst during the rearrangement. wikipedia.orgrsc.org While potentially powerful, achieving high diastereoselectivity can sometimes require careful optimization of reaction conditions and the choice of the chiral directing group.

Ultimately, the choice of the most efficient synthetic route will depend on the specific requirements of the synthesis, including the desired scale, the availability of starting materials and catalysts, and the required level of enantiopurity.

Chemical Reactivity and Transformation Mechanisms of 3s 3 Isopropenyl 6 Oxoheptanoate

Reactivity of the Isopropenyl Group

The isopropenyl group, an alkene, is characterized by the presence of a π-bond, which is a region of high electron density. This makes it susceptible to attack by electrophiles and enables it to participate in pericyclic reactions.

Electrophilic Additions: The π-electrons of the isopropenyl double bond readily attack electrophilic species. A classic example is the addition of hydrogen halides (H-X). The reaction proceeds via a two-step mechanism. First, the electrophilic proton (H+) is attacked by the double bond, leading to the formation of the more stable tertiary carbocation at the more substituted carbon, in accordance with Markovnikov's rule. Subsequently, the nucleophilic halide ion (X-) attacks the carbocation, forming the final addition product.

Cycloadditions: The isopropenyl group can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction involves the interaction of a conjugated diene with an alkene (the dienophile) to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. youtube.com For (3S)-3-Isopropenyl-6-oxoheptanoate, the isopropenyl group can react with an electron-rich diene to yield a cyclohexene (B86901) derivative. The stereochemistry of the substituents on the dienophile is retained in the product. wikipedia.org

Reaction Type Reagent/Partner Key Intermediate/Transition State Product Type
Electrophilic AdditionHydrogen Halide (H-X)Tertiary CarbocationHaloalkane
[4+2] CycloadditionConjugated DieneCyclic Pericyclic Transition StateSubstituted Cyclohexene

Epoxidation: The isopropenyl group can be oxidized to form an epoxide, a three-membered ring containing an oxygen atom. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond. The stereochemistry of the alkene is preserved in the resulting epoxide.

Oxidative Cleavage: The carbon-carbon double bond of the isopropenyl group can be completely cleaved under strong oxidizing conditions. Ozonolysis is a powerful method for this transformation. Ozone (O₃) reacts with the alkene to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The workup conditions determine the final products. A reductive workup (e.g., with zinc and water) yields ketones and aldehydes, while an oxidative workup (e.g., with hydrogen peroxide) yields ketones and carboxylic acids. In the case of this compound, ozonolysis with a reductive workup would cleave the isopropenyl group to yield a ketone (acetone) and modify the main chain.

Oxidative Transformation Reagent Key Intermediate Resulting Functional Group
EpoxidationPeroxy Acid (e.g., m-CPBA)None (concerted)Epoxide
Oxidative Cleavage (Ozonolysis)1. O₃ 2. Reductive (Zn/H₂O) or Oxidative (H₂O₂) workupOzonideKetones, Aldehydes, or Carboxylic Acids

Reactivity of the Ketone Moiety

The ketone functional group is characterized by a carbonyl group (C=O). The polarity of this bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, prone to attack by nucleophiles. masterorganicchemistry.com

Nucleophilic Additions: A wide range of nucleophiles can add to the carbonyl carbon of the ketone. For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon nucleophiles that react with the ketone to form tertiary alcohols after an acidic workup. organic-chemistry.orgchemistrysteps.com The reaction proceeds through a tetrahedral alkoxide intermediate.

Condensation Reactions: The Wittig reaction is a prominent condensation reaction that converts ketones into alkenes. libretexts.orgorganic-chemistry.org It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate which collapses to form an oxaphosphetane. This four-membered ring then fragments to give the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. The Wittig reaction is highly versatile and allows for the formation of a C=C bond at the exact location of the original carbonyl group. vanderbilt.edu

Reaction Reagent Key Intermediate Product
Grignard ReactionR-MgX, then H₃O⁺Tetrahedral AlkoxideTertiary Alcohol
Wittig ReactionPh₃P=CR₂ (Ylide)OxaphosphetaneAlkene

The ketone in this compound has two sets of α-hydrogens (on C-5 and C-7), which are acidic due to the electron-withdrawing effect of the carbonyl group. Abstraction of an α-hydrogen by a base leads to the formation of an enolate ion, a key nucleophilic intermediate.

Enolization: The formation of the enolate can be controlled to be regioselective. uwindsor.ca Deprotonation at the less-substituted α-carbon (C-7, a methyl group) is kinetically favored, leading to the kinetic enolate. This is typically achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). udel.eduyoutube.com Deprotonation at the more-substituted α-carbon (C-5) leads to the more thermodynamically stable thermodynamic enolate, as it results in a more substituted double bond in the enolate. jove.commasterorganicchemistry.com This is favored by using a weaker base (like an alkoxide) at higher temperatures, allowing the system to reach equilibrium. ochemacademy.comjove.com

Alpha-Alkylation: Once formed, the nucleophilic enolate can react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction. This results in the formation of a new carbon-carbon bond at the α-position. By selecting conditions to form either the kinetic or thermodynamic enolate, one can selectively alkylate either the C-7 or C-5 position of the parent molecule.

Enolate Type Formation Conditions Base Example Site of Deprotonation
KineticLow Temperature (-78 °C), IrreversibleLithium Diisopropylamide (LDA)C-7 (less substituted)
ThermodynamicHigher Temperature, ReversibleSodium Ethoxide (NaOEt)C-5 (more substituted)

Ester Hydrolysis and Transesterification Reactions

The ester functional group can undergo nucleophilic acyl substitution, where a nucleophile replaces the alkoxy group (-OR').

Ester Hydrolysis (Saponification): In the presence of aqueous base (e.g., NaOH), the ester can be hydrolyzed to a carboxylate salt. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide as a leaving group and forming a carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. Acidification in a separate step is required to obtain the free carboxylic acid. While the substitution at the β-carbon in this compound may introduce some steric hindrance, hydrolysis can typically be achieved, potentially requiring more forcing conditions like higher temperatures or non-aqueous solvent systems. arkat-usa.orgresearchgate.netchemicalforums.com

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide ion (formed by deprotonation of the new alcohol) on the ester carbonyl. srsbiodiesel.comsrsintl.comresearchgate.net

Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by the neutral alcohol nucleophile. youtube.com These reactions are typically equilibrium processes, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the alcohol byproduct. wikipedia.org The selectivity of transesterification can be high for certain types of esters, such as β-keto esters. nih.govucc.ie

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound is predisposed to intramolecular reactions, primarily due to the potential for the enol or enolate of the ketone to interact with the ester carbonyl, or for the isopropenyl group to participate in cyclization reactions.

One significant potential transformation is lactonization , which would involve the formation of a cyclic ester. However, for this compound, a direct intramolecular esterification to form a simple lactone is not straightforward without prior modification of the molecule, such as reduction of the ketone to a hydroxyl group.

More plausible intramolecular reactions involve the ketone and the isopropenyl group. Under acidic conditions, the carbonyl oxygen of the ketone can be protonated, activating the molecule for nucleophilic attack by the isopropenyl double bond. This can initiate a cascade of cyclization and rearrangement reactions.

Table 1: Potential Intramolecular Cyclization Products of this compound under Acidic Conditions

Product TypeProposed StructureDriving Force
Cyclopentane DerivativeFormation of a five-membered ringProximity of the isopropenyl group to the carbocation intermediate.
Cyclohexane DerivativeFormation of a six-membered ringThermodynamic stability of the resulting ring system.
Bicyclic Ether (Lactone)Intramolecular attack of an intermediate alcohol on the ester.Presence of a hydroxyl group formed during the reaction cascade.

It is important to note that the formation of these products is speculative in the absence of direct experimental studies on this compound. The reactivity would be highly dependent on the specific acid catalyst used and the reaction temperature.

Mechanistic Studies of Key Conversions

A likely pathway under acidic conditions would be a Prins-type cyclization . The mechanism would proceed as follows:

Protonation of the Ketone: The carbonyl oxygen is protonated by an acid catalyst, forming a highly electrophilic oxonium ion.

Intramolecular Nucleophilic Attack: The π-bond of the isopropenyl group acts as a nucleophile, attacking the activated carbonyl carbon. This step is stereoselective, influenced by the existing stereocenter at the C3 position. This would lead to the formation of a tertiary carbocation.

Carbocation Rearrangement/Trapping: The resulting carbocation can undergo several subsequent reactions:

Deprotonation: Loss of a proton to form a stable unsaturated cyclic product.

Hydride or Alkyl Shift: Rearrangement to a more stable carbocation, followed by deprotonation or trapping.

Trapping by a Nucleophile: If a nucleophile (e.g., water) is present, it can trap the carbocation to form a hydroxyl group. This newly formed alcohol could then potentially participate in a subsequent intramolecular esterification (lactonization) with the ester group, leading to a bicyclic lactone.

The specific outcome of these mechanistic steps would be dictated by the stability of the intermediates and the reaction conditions. For instance, the choice of a Brønsted or Lewis acid could significantly influence the reaction pathway and the distribution of products.

Further research, including experimental studies and computational modeling, would be necessary to fully elucidate the intricate details of the intramolecular reactivity of this compound and to isolate and characterize the resulting cyclization and rearrangement products.

Advanced Analytical and Spectroscopic Methodologies in Research on 3s 3 Isopropenyl 6 Oxoheptanoate

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of (3S)-3-isopropenyl-6-oxoheptanoic acid, providing highly accurate mass measurements that facilitate unambiguous elemental composition assignment. sigmaaldrich.com When coupled with liquid chromatography (LC), techniques like LC-Q-ToF (Quadrupole Time-of-Flight) allow for the detection and characterization of the compound in complex biological matrices or as part of a reaction mixture. chemspider.com

For metabolite profiling, HRMS can identify (3S)-3-isopropenyl-6-oxoheptanoic acid within a biological extract by matching its accurate mass to a calculated theoretical mass. The molecular formula of the acid is C₁₀H₁₆O₃, with a monoisotopic mass of 184.10994 Da. nih.govebi.ac.uk In positive-ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 184.1172, while in negative-ion mode, the deprotonated molecule [M-H]⁻, the titular heptanoate (B1214049), would be detected at m/z 183.1027.

Tandem mass spectrometry (MS/MS) experiments are used to generate fragmentation patterns that provide structural information. By selecting the precursor ion (m/z 184.1172 or 183.1027) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For (3S)-3-isopropenyl-6-oxoheptanoic acid, predictable fragmentation would include losses of water (H₂O), carbon dioxide (CO₂), and the acetone (B3395972) radical from the terminus of the chain. This fragmentation data is crucial for distinguishing it from structural isomers. sigmaaldrich.com In reaction monitoring, the high sensitivity and specificity of LC-HRMS allow for real-time tracking of the formation of the product and the consumption of reactants, providing vital kinetic data.

Table 1: Predicted HRMS Data for (3S)-3-Isopropenyl-6-oxoheptanoic Acid

Ion Species Molecular Formula Calculated m/z
[M+H]⁺ C₁₀H₁₇O₃⁺ 185.1172
[M+Na]⁺ C₁₀H₁₆O₃Na⁺ 207.0992

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules like (3S)-3-isopropenyl-6-oxoheptanoic acid. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is required for a complete assignment of all proton and carbon signals and to establish the compound's stereochemistry. chemspider.com

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the vinylic protons of the isopropenyl group, the chiral methine proton at the C3 position, various methylene (B1212753) protons, and the methyl protons of the ketone and isopropenyl groups. The ¹³C NMR spectrum would display ten unique carbon signals, including those for the carboxylic acid, ketone, alkene, and the chiral center.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. nih.gov It would be used to establish the connectivity of the aliphatic chain, for instance, by showing correlations between the chiral proton at C3 and the adjacent methylene protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over two to four bonds. nih.gov This is critical for piecing together the molecular skeleton. For example, correlations from the methyl protons of the ketone (C7) to the carbonyl carbon (C6) and the adjacent methylene (C5) would confirm the end of the chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is essential for determining the relative stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. nih.gov For (3S)-3-isopropenyl-6-oxoheptanoic acid, NOESY correlations between the proton at the C3 chiral center and specific protons on the isopropenyl group could help define the preferred conformation around the C3-isopropenyl bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (3S)-3-Isopropenyl-6-oxoheptanoic Acid (in CDCl₃)

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
1 (COOH) ~178 ~11-12 br s
2 (CH₂) ~40 ~2.4 m
3 (CH) ~45 ~2.8 m
4 (CH₂) ~28 ~1.8 m
5 (CH₂) ~42 ~2.6 t
6 (C=O) ~208 - -
7 (CH₃) ~30 ~2.1 s
8 (C=C) ~145 - -
9 (=CH₂) ~112 ~4.8, ~4.9 s, s

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Determination

Since (3S)-3-isopropenyl-6-oxoheptanoate is a chiral compound, determining its enantiomeric purity is crucial, especially in biological or pharmaceutical contexts. Chiral chromatography, using either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the standard method for this purpose. chromatographytoday.com The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, (3S) and (3R), leading to their separation in time. google.com

For HPLC analysis, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for a wide range of chiral compounds and would be a primary choice for separating the enantiomers of (3S)-3-isopropenyl-6-oxoheptanoic acid or its ester derivatives. semanticscholar.org The analysis would involve dissolving a sample in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) and injecting it into the HPLC system equipped with a chiral column. The two enantiomers would elute at different retention times, and the ratio of their peak areas would provide a quantitative measure of the enantiomeric excess (ee).

Chiral GC can also be employed, often after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester). Cyclodextrin-based chiral stationary phases are commonly used in GC for resolving enantiomers. sigmaaldrich.com The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given the structure, chiral HPLC is likely the more direct and versatile approach.

Vibrational Spectroscopy (IR, Raman) for Elucidation of Functional Group Environment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and can confirm the presence of the key structural motifs in (3S)-3-isopropenyl-6-oxoheptanoic acid.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A very broad band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the carboxylic acid dimer. Two strong C=O stretching bands would be present: one around 1710 cm⁻¹ for the carboxylic acid carbonyl and another around 1715-1720 cm⁻¹ for the ketone carbonyl. A C=C stretching vibration for the isopropenyl group would appear around 1645 cm⁻¹.

Raman Spectroscopy: While the O-H and C=O stretches are also visible in Raman, they are often weaker than in IR. However, the C=C double bond of the isopropenyl group would typically give a strong Raman signal around 1645 cm⁻¹, making Raman spectroscopy particularly useful for analyzing this functional group.

By analyzing the precise positions and shapes of these bands, information about the chemical environment, such as hydrogen bonding involving the carbonyl groups, can be inferred.

Table 3: Predicted Vibrational Frequencies for (3S)-3-Isopropenyl-6-oxoheptanoic Acid

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Technique
Carboxylic Acid O-H Stretch 2500-3300 (broad) IR
Ketone C=O Stretch ~1715 IR (strong), Raman (weak)
Carboxylic Acid C=O Stretch ~1710 IR (strong), Raman (weak)
Isopropenyl C=C Stretch ~1645 IR (medium), Raman (strong)

X-ray Crystallography of Co-Crystallized Enzyme Complexes or Stable Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information, including the absolute configuration of a chiral center. However, this technique requires a well-ordered single crystal. As (3S)-3-isopropenyl-6-oxoheptanoic acid is likely an oil at room temperature, obtaining a suitable crystal of the acid itself would be challenging.

To overcome this, a stable, solid derivative can be synthesized. For example, reacting the carboxylic acid with a chiral amine could produce a diastereomeric salt that is more likely to crystallize. Alternatively, converting it to an amide or ester with a heavy atom (like bromine or iodine) could facilitate crystallization and the subsequent determination of the absolute stereochemistry using anomalous dispersion.

If the compound is a substrate or product of an enzyme, co-crystallizing it within the enzyme's active site is a powerful method. The resulting crystal structure would not only confirm the molecule's absolute stereochemistry but also provide invaluable mechanistic insight into the enzyme-ligand interactions. This approach, while technically demanding, offers the highest level of structural and functional detail.

Strategic Utility and Applications of 3s 3 Isopropenyl 6 Oxoheptanoate in Advanced Organic Synthesis

Role as a Chiral Building Block in Natural Product Total Synthesis

The enantiomerically pure nature of (3S)-3-Isopropenyl-6-oxoheptanoate makes it an attractive starting material for the total synthesis of natural products, where precise control of stereochemistry is paramount. While direct and extensive examples of its application in the total synthesis of a wide array of natural products are not prolifically documented in readily available literature, its structural motifs are present in numerous complex terpenes. The inherent chirality of the molecule allows for the transfer of stereochemical information through a synthetic sequence, obviating the need for asymmetric induction steps at later stages.

The strategic value of such chiral pool starting materials is well-established in the synthesis of complex molecules. Chemists can devise synthetic routes that leverage the existing stereocenter to set other stereogenic centers in the target molecule with high diastereoselectivity. The isopropenyl and ketone functionalities provide handles for a variety of chemical transformations, including carbon-carbon bond formations, functional group interconversions, and ring-forming reactions, which are essential steps in the construction of intricate natural product skeletons.

Application in the Development of New Synthetic Methodologies

While specific research detailing the use of this compound to showcase novel synthetic methodologies is not extensively reported, its structure lends itself to being an ideal substrate for such investigations. The presence of multiple reactive sites—the olefin, the ketone, and the ester—allows for the exploration of new chemo- and stereoselective reactions.

For instance, the isopropenyl group can be a substrate for a variety of transformations, including:

Asymmetric dihydroxylation or epoxidation: To introduce new stereocenters.

Olefin metathesis: For the construction of larger, more complex molecules.

Hydroboration-oxidation: To introduce a hydroxyl group with regioselectivity.

The ketone functionality can be utilized in:

Aldol (B89426) reactions: To form new carbon-carbon bonds and create new stereocenters.

Wittig-type reactions: To introduce new carbon-carbon double bonds.

Reductions: To generate the corresponding alcohol with potential for stereocontrol.

The development of new catalytic systems or reaction conditions could be effectively demonstrated using this compound as a model substrate to assess the efficiency, selectivity, and scope of a new method.

Precursor for the Synthesis of Related Bioactive Molecules (excluding therapeutic/clinical focus)

A significant application of derivatives of this compound lies in the synthesis of insect sex pheromones. These semiochemicals are crucial for mating disruption strategies in pest management. For example, a closely related compound, (R)-3-isopropenyl-6-heptenal, is a key intermediate in the synthesis of the sex pheromones of the California red scale (Aonidiella aurantii) and the white peach scale (Pseudaulacaspis pentagona) google.com.

The synthesis of these pheromones often starts from readily available chiral precursors like (S)-(+)-carvone, which can be converted to intermediates structurally similar to this compound google.com. These intermediates are then elaborated through a series of reactions, including Wittig reactions and functional group manipulations, to yield the final pheromone structures google.com.

Below is a table summarizing key bioactive molecules synthesized from precursors related to this compound:

Precursor/IntermediateBioactive MoleculeOrganismBiological Function
(R)-3-Isopropenyl-6-heptenal(3Z,6R)-6-Isopropenyl-3-methyl-3,9-decadienyl acetateCalifornia red scale (Aonidiella aurantii)Sex Pheromone
(R)-3-Isopropenyl-6-heptenal(3Z,6R)-6-Isopropenyl-3,9-dimethyl-3,9-decadienyl propionateWhite peach scale (Pseudaulacaspis pentagona)Sex Pheromone

This demonstrates the utility of the isopropenyl-heptanoate scaffold in accessing biologically active compounds with significant practical applications in agriculture.

Integration into Multi-Step Cascade Reactions

The multiple functional groups within this compound make it a promising candidate for the design of multi-step cascade reactions. Cascade reactions, also known as tandem or domino reactions, allow for the formation of several chemical bonds in a single synthetic operation, leading to a significant increase in molecular complexity in an efficient manner.

A hypothetical cascade reaction involving this compound could be initiated at one of its functional groups, with subsequent intramolecular reactions involving the other functionalities. For example:

Michael addition-aldol condensation: A nucleophile could add to the isopropenyl group (via conjugate addition to an activated derivative), and the resulting enolate could undergo an intramolecular aldol reaction with the ketone carbonyl. This would lead to the rapid construction of a cyclic system with multiple stereocenters.

Ene reaction-cyclization: An intramolecular ene reaction involving the isopropenyl group and a suitably positioned enol ether derivative of the ketone could trigger a cyclization cascade.

While specific examples of cascade reactions starting directly from this compound are not prominent in the literature, its structural features align with the principles of cascade reaction design. The development of such reactions would represent a significant advancement in synthetic efficiency, allowing for the rapid assembly of complex molecular frameworks from this versatile chiral building block.

Future Research Directions and Emerging Paradigms in the Study of 3s 3 Isopropenyl 6 Oxoheptanoate

Exploration of Novel Biosynthetic Routes and Microorganisms

The biosynthesis of terpenoids, the broad class to which (3S)-3-Isopropenyl-6-oxoheptanoate belongs, originates from two primary pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes like fungi, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, present in most bacteria and plant plastids. mdpi.comrsc.orgnih.gov Both pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comrsc.org These precursors are condensed to form geranyl pyrophosphate (GPP, C10), the direct antecedent for monoterpenes, and subsequently farnesyl pyrophosphate (FPP, C15) and geranylgeranyl pyrophosphate (GGPP, C20). mdpi.comrsc.org this compound is a derivative of a C10 monoterpene skeleton, suggesting its biosynthesis proceeds from GPP.

A significant frontier in future research is the discovery of novel biosynthetic routes and the microorganisms that harbor them. Fungi, including those from the Ascomycota and Basidiomycota phyla, are a particularly rich and underexplored source of terpenoid diversity. nih.govrsc.orgnih.gov The rapid advancement of genome sequencing and bioinformatic tools has enabled genome mining, an effective strategy for uncovering novel terpenoid biosynthetic gene clusters in these organisms. rsc.orgrsc.org Research will likely focus on identifying unique terpene synthases (TPSs) and tailoring enzymes, such as cytochrome P450s, that can produce the specific isopropenyl-6-oxoheptanoate scaffold or its immediate precursors. nih.govrsc.org

Table 1: Key Precursors in Terpenoid Biosynthesis

Precursor MoleculeCarbon AtomsBiosynthetic Pathway(s)Role
Isopentenyl Pyrophosphate (IPP)C5MVA, MEPUniversal terpenoid building block. mdpi.comrsc.org
Dimethylallyl Pyrophosphate (DMAPP)C5MVA, MEPIsomeric building block, initiates condensation. mdpi.comrsc.org
Geranyl Pyrophosphate (GPP)C10MVA, MEPPrecursor to monoterpenes. rsc.org
Farnesyl Pyrophosphate (FPP)C15MVA, MEPPrecursor to sesquiterpenes and triterpenes. rsc.org
Geranylgeranyl Pyrophosphate (GGPP)C20MVA, MEPPrecursor to diterpenes. nih.gov

Development of Sustainable and Greener Synthetic Approaches

While traditional chemical synthesis provides a means to access specific compounds, there is a strong impetus to develop more sustainable and environmentally friendly methods. numberanalytics.com For related structures, synthesis has been achieved via multi-step chemical reactions, including the Johnson-Claisen rearrangement. google.com However, these classical approaches often rely on petrochemical-derived starting materials and harsh reagents.

Future research is increasingly focused on green chemistry principles, emphasizing biocatalysis and flow chemistry. numberanalytics.comnumberanalytics.com Biocatalysis utilizes enzymes to perform specific chemical transformations with high selectivity, reducing waste and the need for protecting groups. numberanalytics.com For instance, enzymatic epoxidation using lipases has been demonstrated as a green alternative for modifying terpene structures. acs.org Flow chemistry, which involves performing reactions in continuous-flow reactors, offers enhanced efficiency, safety, and scalability compared to traditional batch processing. numberanalytics.comacs.org The combination of biocatalysis within flow systems represents a powerful paradigm for the sustainable synthesis of complex molecules like this compound. rsc.org Furthermore, the use of terpenes themselves, such as α-pinene, as bio-based, green solvents is being explored as an alternative to conventional petroleum-based solvents like hexane (B92381). researchgate.net

Table 2: Comparison of Synthetic Approaches

ApproachDescriptionAdvantagesDisadvantages
Traditional Synthesis Multi-step chemical reactions using conventional reagents (e.g., Johnson-Claisen rearrangement). google.comWell-established, predictable.Often relies on harsh conditions, petrochemicals; can generate significant waste.
Biocatalysis Use of isolated enzymes or whole-cell systems to catalyze specific reactions. numberanalytics.comHigh selectivity, mild reaction conditions, reduced environmental impact. numberanalytics.comEnzyme stability and cost can be a limitation; requires specific enzyme discovery.
Flow Chemistry Reactions are performed in continuous-flow reactors instead of batches. numberanalytics.comImproved efficiency, scalability, safety, and process control. numberanalytics.comHigher initial equipment cost.
Green Chemistry A holistic approach using sustainable solvents, biocatalysis, and efficient processes to minimize environmental impact. numberanalytics.comresearchgate.netReduces pollution, energy consumption, and use of hazardous materials. numberanalytics.comMay require significant research and development to optimize for specific targets.

Engineering of Biocatalysts for Enhanced Stereoselectivity and Substrate Scope

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical to the function of most biological molecules. Achieving high stereoselectivity for the desired (3S)-configuration is a major challenge. Future research will heavily leverage protein engineering to create bespoke biocatalysts for this purpose. rsc.org Terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs) are primary targets for engineering. rsc.orgnih.gov These enzymes are responsible for constructing the carbon skeleton and then decorating it with functional groups, respectively.

Techniques like structure-guided protein engineering and directed evolution can be used to alter the active site of an enzyme, thereby enhancing its stereoselectivity. nih.govacs.org By identifying key amino acid residues that control substrate binding and the catalytic cascade, researchers can create enzyme variants that exclusively or preferentially produce the (3S)-isomer. rsc.orgacs.org For example, engineering styrene (B11656) monooxygenases has been shown to flip the diastereoselectivity of epoxidation reactions on terpene substrates. acs.org

Moreover, enzyme engineering can expand the substrate scope of existing biocatalysts. nih.govnih.gov This allows for the conversion of non-natural precursors into novel terpene analogues, a strategy that vastly broadens the chemical space accessible from biosynthetic pathways. nih.govnih.gov This could lead to the creation of derivatives of this compound with potentially new or enhanced properties.

Table 3: Research Findings in Biocatalyst Engineering for Terpenes

Enzyme ClassEngineering GoalKey FindingReference
Terpene Synthase (TPS)Alter product profileTargeting specific "hotspot" helices can modify the enzyme's active site and change the product outcome. rsc.org
Styrene Monooxygenase (SMO)Control stereoselectivityMutating key residues that govern substrate binding orientation can switch the reaction from producing trans-isomers to cis-isomers. acs.org
FPP SynthaseReroute metabolic fluxA single amino acid mutation (Ser81 to Phe) in the native FPP synthase of E. coli restricts the formation of FPP, thereby increasing the pool of GPP available for monoterpene synthesis. nih.gov
Cytochrome P450 (CYP)Create novel compoundsP450s exhibit considerable substrate promiscuity and can be used to oxidize non-canonical terpene scaffolds, creating new oxygenated derivatives. nih.gov

Systems Biology Approaches to Understand Integrated Metabolic Networks

Producing this compound efficiently in a microbial host requires a holistic understanding of the organism's entire metabolic network. Systems biology provides the tools to achieve this by integrating data from genomics, transcriptomics, proteomics, and metabolomics. This approach allows researchers to create comprehensive metabolic maps and models to predict how genetic modifications will affect the production of a target compound. mdpi.comnih.gov

A key challenge in metabolic engineering is directing the flow of carbon from central metabolism toward the desired product while minimizing its diversion into competing pathways. nih.gov For example, in plastids, the precursor GGPP is a branch-point for the synthesis of gibberellins, carotenoids, and chlorophylls, all of which compete for the same substrate pool. nih.gov Systems biology can identify these metabolic bottlenecks and flux-competing nodes.

An emerging paradigm in this field is the study of "metabolons"—multi-protein complexes of sequential enzymes in a metabolic pathway. nih.gov These complexes are thought to enhance efficiency and prevent the loss of intermediates by channeling substrates from one active site to the next. nih.gov Understanding and engineering these metabolons could provide a powerful mechanism to increase the metabolic flux specifically towards this compound. By applying synthetic biology principles, researchers can construct artificial pathways and regulatory circuits in industrial workhorses like Escherichia coli and Saccharomyces cerevisiae for high-titer, sustainable production of valuable terpenoids. nih.govdigitellinc.com

Q & A

Basic Research Questions

Q. How can (3S)-3-Isopropenyl-6-oxoheptanoate be synthesized and characterized in laboratory settings?

  • Methodological Answer : The compound is synthesized via enzymatic conversion using a Baeyer-Villiger monooxygenase (BVMO) from Rhodococcus erythropolis DCL14. This enzyme catalyzes the lactonization of monoterpene ketones, followed by spontaneous rearrangement to yield this compound. Key steps include enzyme purification via column chromatography and reaction validation using LC-MS to confirm product identity. Chiral chromatography is critical for verifying stereochemical purity .

Q. What analytical techniques are recommended for detecting and quantifying this compound in biological samples?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the primary method, particularly in metabolomics studies. For example, in tuberculosis research, LC-MS coupled with pathway analysis tools like MetaboAnalyst 4.0 identified the compound as a metabolite linked to ketone body and phospholipid biosynthesis. Isotopic labeling (e.g., ¹³C tracers) can enhance detection specificity in complex matrices .

Advanced Research Questions

Q. What is the role of this compound in microbial metabolic pathways, and how does its stereochemistry influence enzymatic interactions?

  • Methodological Answer : The compound acts as an intermediate in the degradation of limonene by R. erythropolis. The (3S)-configuration determines substrate specificity for BVMOs, as shown by enzymatic assays using purified (1R,4S)- and (1S,4R)-1-hydroxy-2-oxolimonene enantiomers. Stereochemical validation via circular dichroism (CD) or nuclear magnetic resonance (NMR) is essential to confirm enzyme-substrate compatibility .

Q. How do contradictions arise in reported metabolic roles of this compound across different studies, and what methodological approaches resolve them?

  • Methodological Answer : Discrepancies often stem from biological context (e.g., tuberculosis vs. bacterial degradation studies). To resolve these, cross-disciplinary validation is required:

  • Comparative metabolomics : Analyze overlapping pathways (e.g., ketone metabolism) using multi-omics integration.
  • Enzyme inhibition assays : Test substrate specificity under varying conditions (pH, cofactors).
  • Data triangulation : Combine LC-MS, enzymatic activity data, and genomic annotations to map pathway consistency .

Q. What experimental strategies are effective in elucidating the kinetic parameters of enzymes involved in this compound biosynthesis?

  • Methodological Answer :

  • Enzyme kinetics : Use purified BVMO to measure KmK_m and VmaxV_{max} via spectrophotometric assays monitoring NADPH oxidation at 340 nm.
  • Substrate saturation curves : Test enantiomeric substrates to assess stereochemical preference.
  • Thermodynamic studies : Evaluate temperature and pH effects on lactone stability using differential scanning calorimetry (DSC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.